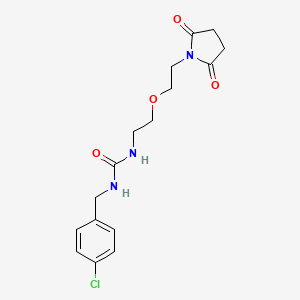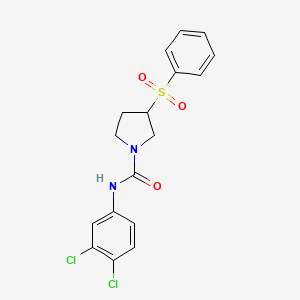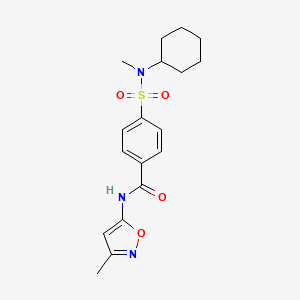
1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, also known as CBEU, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CBEU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is demonstrated as a method for synthesizing ureas, including detailed procedures for generating required hydroxamic acids from carboxylic acids, ultimately leading to ureas through reaction with an amine. This method provides good yields without racemization under mild conditions, compatible with various N-protecting and OH protecting groups. The environmental friendliness and cost-effectiveness of this method are highlighted due to the recyclability of byproducts (Thalluri et al., 2014).
Chemical Interactions and Complex Formation
Association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates provide insights into the substituent effect on complexation. These studies reveal the crucial role of breaking intramolecular hydrogen bonds in ureas for complex formation and detail the effects of electronic repulsions on complex stability, confirmed by single-crystal X-ray diffraction (Ośmiałowski et al., 2013).
Biological Evaluation and Potential Applications
A study on diaryl ureas evaluates their antiproliferative activity against various cancer cell lines, demonstrating the significance of urea derivatives in medicinal chemistry as potential anticancer agents. The research outlines the design, synthesis, and evaluation process, highlighting compounds with significant inhibitory activity comparable to known treatments (Feng et al., 2020).
Environmental Applications
Degradation of chlorimuron-ethyl by Aspergillus niger illustrates the role of microbial transformation in degrading herbicides, where urea derivatives are identified as metabolites. This study provides a pathway for the degradation process and suggests potential environmental bioremediation applications (Sharma et al., 2012).
Material Science and Corrosion Inhibition
Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions showcases the application of urea derivatives as corrosion inhibitors. The study elaborates on the mechanisms of inhibition, the formation of protective layers on metal surfaces, and the influence of molecular structure on inhibition efficiency (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c17-13-3-1-12(2-4-13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDALNXYMMNLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)
![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)
![(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574398.png)
![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B2574406.png)
![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)
![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)